5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid
Description
Nomenclature and Chemical Identification in Research Contexts
In scientific literature, precise identification of chemical compounds is paramount. This is achieved through a combination of systematic naming conventions, unique registry numbers, and a clear understanding of molecular structure.
The compound is systematically known as 5-Methyl-2-(2-tolyl)hexanoic acid. sigmaaldrich.com The name "ortho-tolyl" is a common name in chemistry, indicating that the tolyl group is substituted at the ortho position (the carbon atom adjacent to the methyl group on the benzene (B151609) ring). vulcanchem.com Another synonym found in research contexts is 2-Methyl-α-(3-methylbutyl)benzeneacetic Acid-d4, where "-d4" indicates a deuterated form of the molecule used in certain analytical studies. clearsynth.com
| Type | Name |
| Systematic Name | 5-Methyl-2-(2-tolyl)hexanoic Acid |
| Common Name | 5-Methyl-2-(ortho-tolyl)-hexanoic Acid |
| Synonym | 2-Methyl-α-(3-methylbutyl)benzeneacetic Acid-d4 |
The Chemical Abstracts Service (CAS) has assigned the registry number 200350-15-8 to this compound. sigmaaldrich.com This unique identifier is used across numerous scholarly databases to unequivocally identify the compound. The molecular formula for this compound is C14H20O2 . sigmaaldrich.com
| Identifier | Value |
| CAS Registry Number | 200350-15-8 |
| Molecular Formula | C14H20O2 |
The specific arrangement of substituents in this compound gives rise to potential isomers and highlights a range of structurally related compounds that are also of research interest. The "ortho" placement of the tolyl group is a key structural feature, and isomers with meta- or para-tolyl groups would exhibit different chemical and physical properties.
Several related compounds share structural motifs with this compound. These include simpler fatty acids and other substituted hexanoic acids. For instance, 5-methylhexanoic acid (also known as isoheptanoic acid) is a branched-chain fatty acid with the molecular formula C7H14O2. nih.govhmdb.ca Another related compound is 5-methyl-2-propylhexanoic acid, which has a propyl group instead of a tolyl group at the second carbon position. pharmaffiliates.comchemicalbook.com The study of such related structures can provide insights into the structure-activity relationships of this class of molecules.
Other related structures include:
5-Methyl-2-hexanol: A secondary alcohol. chemicalbook.comnih.govnih.govnist.govnist.gov
Methyl 5-methylhexanoate: The methyl ester of 5-methylhexanoic acid. nist.gov
5-Methyl-2-hexanone: A ketone derivative. chemspider.com
5-Methyl-2-oxohexanoic acid: A keto acid. nih.gov
5-Methyl-2,4-bis(2-oxoethyl)hexanoic acid: A more complex derivative. nih.gov
6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid: A heterocyclic derivative of hexanoic acid. ligandbook.org
| Compound Name | CAS Number | Molecular Formula |
| 5-Methylhexanoic acid | 628-46-6 | C7H14O2 |
| 5-Methyl-2-propylhexanoic acid | 161089-84-5 | C10H20O2 |
| 5-Methyl-2-hexanol | 627-59-8 | C7H16O |
| Methyl 5-methylhexanoate | 2177-83-5 | C8H16O2 |
| 5-Methyl-2-hexanone | 110-12-3 | C7H14O |
| 5-Methyl-2-oxohexanoic acid | Not Available | C7H12O3 |
| 5-Methyl-2,4-bis(2-oxoethyl)hexanoic acid | Not Available | C11H18O4 |
| 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | 533-48-2 | C10H18N2O3 |
Historical Context and Emergence in Scientific Literature
The emergence of this compound in scientific literature is primarily linked to its availability as a unique chemical for early-stage discovery research. sigmaaldrich.com While extensive historical data on its synthesis and initial characterization are not widely documented in readily accessible literature, its presence in chemical supplier catalogs catering to research and development indicates its role as a building block or intermediate in the synthesis of more complex molecules. sigmaaldrich.com The structural characteristics of the compound, particularly the combination of a lipophilic side chain and an aromatic moiety, suggest its potential utility in medicinal chemistry and drug discovery as a scaffold for interacting with biological targets. vulcanchem.com
Significance of the Chemical Compound in Current Research Domains
The current research significance of this compound appears to be centered on its potential applications in pharmaceutical and chemical synthesis. The molecule's structure, with its specific steric and electronic properties conferred by the ortho-tolyl group, makes it a candidate for investigation as an intermediate in the synthesis of novel pharmaceutical compounds. vulcanchem.com The steric hindrance caused by the ortho-tolyl group can influence the compound's reactivity and the stereochemistry of its reactions, a factor of great importance in the synthesis of chiral drugs.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(2-methylphenyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-9-13(14(15)16)12-7-5-4-6-11(12)3/h4-7,10,13H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNELGDYQFVCTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CCC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Approaches to 5-Methyl-2-(ortho-tolyl)-hexanoic Acid
The synthesis of this compound can be achieved through several established organic chemistry methodologies. These approaches typically involve the formation of a carbon-carbon bond between the ortho-tolyl moiety and the hexanoic acid backbone.
Precursor Compounds and Starting Materials
The synthesis of this compound fundamentally relies on the availability of key precursor molecules. These starting materials provide the necessary carbon frameworks that are coupled and subsequently modified to yield the final product.
A common and versatile precursor for the hexanoic acid portion is diethyl malonate . Its acidic alpha-hydrogens make it an excellent nucleophile for alkylation reactions in what is known as the malonic ester synthesis. wikipedia.orglibretexts.orgchemicalnote.compatsnap.commasterorganicchemistry.com For the introduction of the isobutyl group, a suitable electrophile such as 1-bromo-3-methylbutane (B150244) (isobutyl bromide) is required.
The ortho-tolyl group is typically introduced from ortho-tolylacetic acid or its derivatives. For instance, ortho-tolylacetic acid can be activated and coupled with the malonate-derived intermediate. Alternatively, a Grignard reagent approach would utilize an ortho-tolyl magnesium halide , prepared from the corresponding ortho-bromotoluene or ortho-chlorotoluene and magnesium metal. nih.gov
Another potential route involves starting with an α-halo-alkyl-aryl-ketone, which would necessitate precursors like an appropriately substituted ketone that can be halogenated at the alpha position. wikipedia.org
A summary of key precursors is provided in the table below.
| Precursor Compound | Role in Synthesis |
| Diethyl malonate | Source of the carboxylic acid and alpha-carbon |
| 1-Bromo-3-methylbutane | Provides the isobutyl side chain |
| ortho-Tolylacetic acid | Source of the ortho-tolyl group and alpha-carbon |
| ortho-Bromotoluene | Precursor for ortho-tolyl Grignard reagent |
| Magnesium turnings | For the formation of Grignard reagents |
Reaction Pathways and Catalysis
Several reaction pathways can be envisioned for the construction of this compound, often requiring specific catalysts to proceed efficiently.
One of the most classical and adaptable methods is the malonic ester synthesis . wikipedia.orglibretexts.orgchemicalnote.compatsnap.commasterorganicchemistry.com This pathway involves the deprotonation of diethyl malonate with a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes sequential alkylation reactions. The first alkylation would be with an ortho-tolyl halide, followed by a second alkylation with 1-bromo-3-methylbutane. Subsequent hydrolysis of the diester and decarboxylation upon heating yields the desired carboxylic acid. A variation of this would be to start with ortho-tolylacetic acid, convert it to its ester, and then perform an alpha-alkylation with 1-bromo-3-methylbutane using a strong base like lithium diisopropylamide (LDA). nih.gov
Another powerful strategy is the Grignard reaction . nih.govresearchgate.net An ortho-tolyl Grignard reagent can be reacted with a suitable electrophile. For instance, the Grignard reagent can be added to diethyl carbonate to form the corresponding ester, which is then hydrolyzed. A more direct approach involves the carboxylation of a Grignard reagent derived from 2-(1-bromo-4-methylpentyl)toluene by reacting it with carbon dioxide (dry ice), followed by an acidic workup. libretexts.org
A patent for the synthesis of related α-aryl-alkanoic acids describes a process starting from α-halogen-alkyl-aryl-ketones. wikipedia.org In this method, the ketone is heated with a diol in the presence of a Brønsted acid, followed by treatment with a strong base. wikipedia.org This suggests a potential pathway where an appropriate α-bromo-ketone precursor could be rearranged to form the target acid.
Catalysis plays a crucial role in many of these transformations. The malonic ester synthesis is base-catalyzed, while Grignard reactions are self-catalyzed by the organomagnesium species. The rearrangement of α-halo-ketones is catalyzed by a Brønsted acid like p-toluenesulfonic acid. wikipedia.org
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is critical to maximize the yield of this compound and minimize the formation of byproducts. Key parameters to consider include the choice of solvent, temperature, and reaction time.
In the malonic ester synthesis, the choice of base and solvent is important. Using sodium ethoxide in ethanol (B145695) is common, but stronger bases like sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) can also be effective. The temperature for the alkylation steps is typically kept at room temperature or slightly elevated to ensure a reasonable reaction rate. The hydrolysis and decarboxylation step usually requires heating in an acidic aqueous solution. A significant challenge in the malonic ester synthesis is the potential for dialkylation, which can be minimized by carefully controlling the stoichiometry of the reagents. wikipedia.org
For Grignard reactions, the use of anhydrous solvents such as diethyl ether or THF is essential to prevent the quenching of the highly basic Grignard reagent. nih.gov The reaction temperature is often kept low initially and then allowed to warm to room temperature.
In the synthesis of related α-arylalkanoic acids, it has been shown that the choice of solvent can dramatically affect the outcome. For instance, in some resolutions, polar solvents with a high dipole moment were found to enhance the rate of racemization, which is beneficial in dynamic kinetic resolutions. rsc.org
The following table summarizes general conditions for relevant reaction types.
| Reaction Type | Solvent | Catalyst/Reagent | Temperature | Key Considerations |
| Malonic Ester Alkylation | Ethanol, THF | Sodium Ethoxide, Sodium Hydride | Room Temperature to Reflux | Control of stoichiometry to avoid dialkylation wikipedia.org |
| Grignard Reaction | Diethyl Ether, THF | Magnesium | 0°C to Room Temperature | Strict anhydrous conditions required nih.gov |
| Acid Hydrolysis & Decarboxylation | Water, Acid (e.g., H2SO4) | Heat | Reflux | Ensure complete hydrolysis before decarboxylation |
Stereoselective Synthesis and Chiral Resolution for Enantiomeric Forms
Since this compound possesses a chiral center at the alpha-carbon, the synthesis of single enantiomers is of significant interest. This can be achieved either through stereoselective synthesis or by resolving the racemic mixture.
Stereoselective Synthesis: One approach to stereoselective synthesis involves the use of a chiral auxiliary . wikipedia.org An achiral starting material, such as ortho-tolylacetic acid, can be coupled to a chiral auxiliary, for example, an Evans oxazolidinone. wikipedia.org The resulting adduct can then be deprotonated and alkylated with 1-bromo-3-methylbutane. The chiral auxiliary directs the approach of the alkylating agent, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched carboxylic acid. The diastereoselectivity of such alkylations can be very high and is often dependent on the specific auxiliary, base, and reaction conditions used. nih.govwikipedia.org
Chiral Resolution: Alternatively, the racemic acid can be synthesized and then the enantiomers separated. This can be accomplished through several methods:
Classical Resolution: This involves reacting the racemic acid with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine), to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated salts liberates the individual enantiomers of the carboxylic acid.
Enzymatic Resolution: This method utilizes enzymes, such as lipases or esterases, which can selectively catalyze the esterification or hydrolysis of one enantiomer of the racemic mixture. nih.gov For example, the racemic acid can be esterified, and then an enzyme can be used to selectively hydrolyze the ester of one enantiomer back to the acid, allowing for the separation of the unreacted ester and the hydrolyzed acid. nih.gov Protein engineering has been employed to develop esterases with high enantioselectivity for the kinetic resolution of related 2-arylpropionic acids. nih.gov
Chromatographic Resolution: Chiral chromatography, using a chiral stationary phase, can be used to directly separate the enantiomers of the racemic acid or its derivatives.
Non-enzymatic Dynamic Kinetic Resolution (DKR): This is a highly efficient method for obtaining a single enantiomer in high yield. rsc.orgrsc.org In this process, the racemic acid is subjected to conditions that promote rapid racemization of the starting material while one enantiomer is selectively reacted. rsc.orgrsc.org For α-arylalkanoic acids, this can be achieved by forming a mixed anhydride (B1165640) in the presence of a chiral acyl-transfer catalyst. researchgate.netrsc.orgrsc.org
Derivatization and Analog Synthesis of this compound
The carboxylic acid functional group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives and analogs.
Esterification and Amidation Reactions
Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer esterification is a classic approach where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmdpi.com To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. libretexts.org
For sterically hindered carboxylic acids like this compound, or when using sensitive alcohols, milder esterification methods may be preferred. These include:
Alkylation with Alkyl Halides: The carboxylic acid can be deprotonated with a base like potassium carbonate to form the carboxylate salt, which can then be reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ester. commonorganicchemistry.com
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent along with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com It is particularly useful for forming esters from tertiary alcohols. commonorganicchemistry.com
Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride then readily reacts with an alcohol to form the ester. commonorganicchemistry.com
The following table outlines common esterification methods.
| Method | Reagents | Key Features |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium reaction, requires excess alcohol or water removal. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmdpi.com |
| Alkylation | Base (e.g., K₂CO₃), Alkyl Halide | Good for simple alkyl esters. commonorganicchemistry.com |
| Steglich Esterification | DCC, DMAP, Alcohol | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | High reactivity, good for hindered acids. commonorganicchemistry.com |
Amidation: The synthesis of amides from this compound involves the formation of an amide bond with an amine. Direct reaction of the carboxylic acid with an amine requires high temperatures and is generally not efficient. Therefore, the carboxylic acid is typically activated first.
Common methods for amidation include:
Conversion to Acid Chloride: As with esterification, the acid can be converted to the highly reactive acid chloride, which then readily reacts with an amine to form the amide.
Use of Coupling Reagents: A wide variety of peptide coupling reagents can be used to facilitate the formation of the amide bond under mild conditions. sigmaaldrich.comresearchgate.netbachem.comuni-kiel.depeptide.com These reagents activate the carboxylic acid to form a reactive intermediate that is then attacked by the amine. Commonly used coupling reagents include:
Carbodiimides: such as DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. bachem.com
Phosphonium Salts: such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.combachem.com
Uronium/Aminium Salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). sigmaaldrich.combachem.com These are highly efficient, even for sterically hindered substrates. sigmaaldrich.com
A specific example for a related compound involves heating the methyl ester of 5-(2',4'-dihydroxyphenyl)-5-methyl-hexanoic acid with n-octylamine in a sealed tube to form the corresponding n-octylamide. uni-kiel.de This indicates that amidation can also be achieved by aminolysis of the corresponding ester, although this often requires forcing conditions.
Modifications of the Hexanoic Acid Moiety
The hexanoic acid portion of the molecule offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives.
Table 1: Potential Modifications of the Hexanoic Acid Moiety
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | 5-Methyl-2-(ortho-tolyl)hexan-1-ol |
| Decarboxylation | Heat, Catalyst (e.g., Copper) | 1-Methyl-2-(4-methylpentyl)benzene |
| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |
Standard esterification procedures, involving reaction with an alcohol in the presence of an acid catalyst, can be employed to convert the carboxylic acid to its corresponding ester. The reduction of the carboxylic acid group using a strong reducing agent like lithium aluminum hydride would yield the primary alcohol, 5-methyl-2-(ortho-tolyl)hexan-1-ol. nih.govsigmaaldrich.comnist.govDecarboxylation , the removal of the carboxyl group, could potentially be achieved under thermal conditions, possibly with a catalyst, to yield 1-methyl-2-(4-methylpentyl)benzene. Finally, the formation of amides can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govluxembourg-bio.com
Alterations of the Ortho-Tolyl Group
The ortho-tolyl group provides opportunities for modification through electrophilic and nucleophilic aromatic substitution reactions, although the existing substituents will influence the regioselectivity of these transformations.
Table 2: Potential Alterations of the Ortho-Tolyl Group
| Reaction Type | Reagents and Conditions | Potential Products |
| Electrophilic Aromatic Substitution | Nitrating Agent (e.g., HNO₃/H₂SO₄), Halogenating Agent (e.g., Br₂/FeBr₃) | Nitro- or Halo-substituted derivatives |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (if suitably activated) | Substitution of an appropriate leaving group |
| Oxidation of Methyl Group | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic acid substituted benzene (B151609) ring |
Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely lead to the introduction of substituents on the aromatic ring. The directing effects of the alkyl and the substituted hexanoic acid groups would need to be considered to predict the substitution pattern. Nucleophilic aromatic substitution would require the presence of a suitable leaving group on the aromatic ring and strongly activating electron-withdrawing groups, which are not present in the parent molecule. Oxidation of the methyl group on the tolyl ring to a carboxylic acid could be achieved using strong oxidizing agents like potassium permanganate.
Conjugation Strategies for Hybrid Molecules
The carboxylic acid functionality of this compound serves as a convenient handle for conjugation to other molecules, such as biomolecules or synthetic polymers, to create hybrid structures with potentially novel properties.
A common strategy involves the formation of an amide bond with an amine-containing molecule, such as an amino acid or a peptide. nih.govluxembourg-bio.com This is typically achieved using standard peptide coupling reagents. For instance, coupling with the amino group of an amino acid would result in a lipoamino acid derivative.
Conjugation to polymers like polyethylene glycol (PEG) is another possibility. This can be achieved by activating the carboxylic acid and reacting it with a PEG molecule functionalized with a terminal amine or hydroxyl group. Such PEGylation could modify the solubility and pharmacokinetic properties of the molecule.
Mechanistic Studies of Synthetic Reactions Involving the Chemical Compound
Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes.
Radical-Mediated Processes
While ionic mechanisms are more common for the proposed syntheses, radical-mediated pathways could play a role in certain transformations. For example, the synthesis of α-aryl carboxylic acids can sometimes proceed through radical intermediates, particularly in photocatalyzed reactions. researchgate.net A hypothetical radical-mediated synthesis of this compound could involve the generation of an ortho-tolyl radical which then adds to a suitable hexenoic acid derivative.
Acid-Base Catalysis in Synthetic Routes
Acid-base catalysis is fundamental to many of the proposed synthetic steps. In the alkylation of ortho-tolylacetic acid, a base is required to deprotonate the α-carbon, forming a nucleophilic enolate. In the hydrolysis of the corresponding nitrile, both acid and base catalysis can be employed to facilitate the conversion to the carboxylic acid. Esterification of the final product is a classic example of an acid-catalyzed reaction, where protonation of the carbonyl oxygen activates the carboxylic acid towards nucleophilic attack by the alcohol.
Transition State Analysis and Computational Chemistry in Elucidating Reaction Mechanisms
Computational chemistry offers powerful tools to investigate the mechanisms of these reactions in detail. acs.org For instance, Density Functional Theory (DFT) calculations could be used to model the transition states of key steps, such as the Grignard reaction or the alkylation of the ortho-tolylacetic acid enolate. youtube.com Such studies can provide insights into the activation energies of competing pathways and help to explain observed selectivities. For the Grignard reaction, computational models can elucidate the role of the magnesium ion in coordinating both the Grignard reagent and the carbonyl substrate, and how steric hindrance from the ortho-tolyl group might affect the transition state geometry and energy. acs.orgyoutube.com
Biological Activities and Pharmacological Relevance
Neurokinin Receptor Antagonism and Disease Implications
Information confirming the role of 5-Methyl-2-(ortho-tolyl)-hexanoic acid as a specific intermediate in the synthesis of Neurokinin-1 (NK1) or Neurokinin-3 (NK3) receptor antagonists is not available in the reviewed scientific literature. The synthesis of known NK1 antagonists that feature an ortho-tolyl group, such as befetupitant and netupitant, originates from different starting materials like 6-chloronicotinic acid.
Neurokinin receptors, particularly NK1 and NK3, are involved in a wide array of physiological and pathological processes, making them significant targets for therapeutic intervention. rsc.org Antagonists of these receptors have been investigated for their potential in treating numerous diseases.
NK1 Receptor Antagonism: The NK1 receptor is the primary receptor for Substance P, a neuropeptide linked to pain transmission, inflammation, and mood regulation. bldpharm.com Consequently, NK1 receptor antagonists have demonstrated therapeutic value in several areas:
Chemotherapy-Induced Nausea and Vomiting (CINV): Approved drugs like aprepitant and fosaprepitant are effectively used to prevent both acute and delayed emesis associated with highly emetogenic chemotherapy. bldpharm.com
Pain and Inflammation: By blocking Substance P, NK1 antagonists show potential in managing pain conditions such as migraines and inflammatory disorders like asthma and irritable bowel syndrome.
Central Nervous System Disorders: The role of Substance P in mood and stress has led to research on NK1 antagonists for treating depression and anxiety.
Oncology: The Substance P/NK1 receptor system is implicated in cancer progression, and antagonists are being explored as potential antitumor agents. sigmaaldrich.com
NK3 Receptor Antagonism: The NK3 receptor is primarily activated by neurokinin B and is densely located in the central nervous system. Its antagonists are being developed for:
Menopausal Vasomotor Symptoms: NK3 receptor signaling in the hypothalamus is involved in regulating body temperature. Antagonists like fezolinetant have been developed to treat moderate to severe vasomotor symptoms (hot flashes) associated with menopause. chemicalbook.com
Gastrointestinal Disorders: NK3 receptors may play a role in disrupted intestinal motility, suggesting a therapeutic potential for antagonists in treating related disorders. rsc.org
Dual NK1/NK3 antagonists, such as elinzanetant, are also under investigation to simultaneously address multiple symptoms, like hot flashes and associated sleep disturbances. chemicalbook.com
Antimicrobial Properties and Mechanisms
While no specific studies on the antimicrobial activity of this compound were identified, the broader class of short- and medium-chain fatty acids, including hexanoic acid and its derivatives, is known to possess antimicrobial properties. The primary mechanism of action is believed to be the disruption of the microbial cell membrane.
Hexanoic acid has demonstrated antibacterial effects against various pathogens. Its efficacy can be concentration-dependent and may vary between bacterial species. For instance, hexanoic acid has shown bactericidal activity against Xanthomonas perforans, the causative agent of bacterial spot on tomatoes. In one study, concentrations of 512 and 1024 mg/L resulted in bactericidal effects within one hour of exposure.
The general antibacterial potential of fatty acids is well-documented against both Gram-positive and Gram-negative bacteria. Their ability to perturb the bacterial cell membrane makes them a subject of interest for developing new antibacterial agents.
Hexanoic acid and other fatty acids have also been recognized for their antifungal capabilities. They can inhibit the mycelial growth of various fungal species.
Plant Pathogens: Studies have shown that hexanoic acid can inhibit the growth of Fusarium oxysporum f. sp. lycopersici, a fungus that causes vascular wilt disease in tomatoes. A 0.2% concentration of hexanoic acid was found to cause the highest inhibition of mycelial growth.
Candida Species: Medium-chain fatty acids, including hexanoic acid, have shown significant activity against Candida albicans, an opportunistic pathogenic yeast.
The proposed mechanism involves interfering with the fungal cell membrane, which can lead to changes in membrane fluidity and function.
Certain hexanoic acid derivatives have been identified as having antiviral properties. For example, trans-2-hexenoic acid (THA) has shown dose-dependent antiviral activity against enteroviruses, including coxsackievirus B3 (CVB3) and enterovirus A71 (EV-A71). Research suggests that THA inhibits these viruses at the entry stage of infection by blocking the virus from entering host cells. The 50% effective concentrations (EC50) were found to be 2.9 μM for CVB3 and 3.21 μM for EV-A71. The antiviral action of many fatty acids is often directed at enveloped viruses, where they can disrupt the viral lipid envelope.
Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the biological and pharmacological activities of the chemical compound 5-Methyl-2-(o-tolyl)hexanoic acid.
Extensive searches for data on its molecular targets, modes of action, anti-inflammatory, antioxidant, anticancer, and cytotoxic activities have not yielded any relevant research findings. Consequently, the detailed article requested cannot be generated as the primary scientific data is not available in the public domain.
Further research would be required to elucidate the potential biological activities and pharmacological relevance of 5-Methyl-2-(o-tolyl)hexanoic acid.
Anticancer and Cytotoxic Activities
Apoptosis Induction and Cell Cycle Modulation
A thorough review of scientific literature reveals no specific studies investigating the capacity of this compound to induce apoptosis or modulate the cell cycle in any cell lines. Consequently, there is no available data to report on its pro-apoptotic or cell cycle-regulating potential.
Investigation of Selectivity and Efficacy
Due to the lack of foundational research on the biological targets of this compound, there have been no investigations into its selectivity and efficacy. The specific cellular components with which this compound may interact, and the concentration at which it might exert any potential effects, remain unknown.
Other Reported Biological Activities
There are currently no available scientific reports or studies that have examined the immunomodulatory effects of this compound. Its impact on immune cell function, cytokine production, and inflammatory pathways has not been characterized.
While some research has explored the lipid-lowering potential of structurally related fatty acid compounds, there is no direct evidence or published research to suggest that this compound possesses similar properties. The influence of the ortho-tolyl substitution on the hexanoic acid backbone in the context of lipid metabolism has not been a subject of scientific inquiry.
Pharmacological and Toxicological Profile of this compound: A Review of Current Knowledge
Introduction
This compound is a specific chemical compound for which detailed pharmacological and toxicological data are not extensively available in publicly accessible scientific literature. This article aims to provide a structured overview of the key areas of pharmacological and toxicological investigation that would be pertinent to understanding the biological effects of this compound. While specific studies on this compound are limited, the following sections will outline the established methodologies and approaches used to characterize the pharmacological and toxicological profile of new chemical entities.
Analytical Methodologies and Characterization in Research
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are indispensable for separating 5-Methyl-2-(ortho-tolyl)-hexanoic acid from reaction mixtures and for assessing its purity. The choice of technique depends on the volatility and polarity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile compounds. For carboxylic acids like this compound, derivatization is often required to increase volatility and improve chromatographic behavior. lmaleidykla.lt A common method is esterification to form, for example, a methyl ester. nih.gov
The GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase, separates the derivatized analyte from any remaining impurities based on boiling points and interactions with the phase. lmaleidykla.lt The separated components then enter the mass spectrometer, which ionizes them (commonly via electron ionization, EI) and fragments them. The resulting mass spectrum provides a molecular fingerprint.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its derivatized form. The fragmentation pattern would be predictable based on its structure. Key fragmentations would likely include:
McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds, which would result in a prominent peak. youtube.com
Loss of the Carboxyl Group: Peaks corresponding to the loss of the ester group ([M-COOR]) or the entire side chain are common for aromatic acids. youtube.com
Benzylic Cleavage: Fragmentation at the bond between the aromatic ring and the chiral carbon, leading to ions representing the tolyl group and the hexanoic acid chain.
Alkyl Chain Fragmentation: Cleavage along the hexanoic acid backbone, similar to that seen in other branched-chain fatty acids. For instance, the GC-MS analysis of 5-methylhexanoic acid shows significant peaks corresponding to the fragmentation of the alkyl chain. nih.gov
Purity assessment is achieved by integrating the peak area of the analyte in the chromatogram relative to the total area of all observed peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry is highly suited for the analysis of less volatile and more polar compounds, making it ideal for carboxylic acids without the need for derivatization. nih.gov LC-MS methods have been developed for a wide range of branched-chain fatty acids and aromatic carboxylic acids. nih.govrsc.org
The compound would typically be analyzed using a reversed-phase column (e.g., C18 or C8). nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with an additive such as formic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. helixchrom.com
The mass spectrometer, often a tandem MS (MS/MS) system, provides high sensitivity and selectivity. nih.gov Electrospray ionization (ESI) in negative ion mode is commonly used to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. Further fragmentation of this ion in the collision cell (MS/MS) can provide detailed structural information, helping to confirm the connectivity of the tolyl group and the branched hexanoic acid chain. rsc.orgrsc.org LC-MS is particularly useful for quantifying low levels of the analyte in complex matrices. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography with UV detection is a standard method for the analysis and purification of aromatic carboxylic acids. nih.govtandfonline.com The presence of the ortho-tolyl group in this compound provides a strong chromophore, making UV detection highly effective. tandfonline.com
Similar to LC-MS, reversed-phase HPLC is the most common approach. nih.gov The separation of aromatic carboxylic acids can be optimized by adjusting the mobile phase composition, pH, and ionic strength. nih.gov Using a buffered mobile phase at a pH below the pKa of the carboxylic acid (ion-suppression) ensures the analyte is neutral and well-retained on a reversed-phase column. nih.gov Isocratic or gradient elution can be employed to achieve optimal separation from impurities. tandfonline.com For challenging separations of isomers or closely related compounds, ion-pair chromatography can also be utilized. nih.gov
Spectroscopic Characterization in Academic Research
Spectroscopic techniques are crucial for the definitive structural elucidation of the molecule, confirming the arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.
¹H NMR: The proton NMR spectrum of this compound would provide a wealth of information. Based on analogous structures like o-toluic acid and 5-methylhexanoic acid, the expected signals would be: chemicalbook.com
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between δ 10-13 ppm. mit.edu
Aromatic Protons: Four signals in the aromatic region (δ 7.0-8.2 ppm), exhibiting complex splitting patterns (multiplets) due to their proximity and coupling to each other on the ortho-substituted ring. The proton adjacent to the carboxylic acid group in o-toluic acid appears around δ 8.07 ppm. chemicalbook.commit.edu
Aliphatic Protons:
A multiplet for the single proton on the chiral carbon (C2), coupled to the aromatic protons and the adjacent methylene (B1212753) group.
A series of multiplets for the methylene (-CH₂-) groups of the hexanoic acid chain.
A multiplet for the methine (-CH-) proton at C5.
Two doublets for the non-equivalent methyl groups at the end of the chain (C6 and the methyl branch on C5), similar to the signals for the isopropyl group in 5-methylhexanoic acid, which appear around δ 0.91 ppm.
Tolyl Methyl Protons (-CH₃): A singlet around δ 2.66 ppm, characteristic of a methyl group attached to an aromatic ring, as seen in o-toluic acid. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. Expected chemical shifts, based on data for benzoic acid, o-toluic acid, and other branched alkanoic acids, would be: docbrown.infochemicalbook.com
Carbonyl Carbon (-COOH): In the range of δ 175-185 ppm. docbrown.infolibretexts.org
Aromatic Carbons: Six distinct signals in the δ 125-140 ppm region. The carbon attached to the carboxyl group (C1') and the carbon attached to the alkyl chain (C2') would have distinct chemical shifts reflecting their substitution. docbrown.infochegg.com
Aliphatic Carbons: Signals corresponding to the chiral carbon (C2), the methylene carbons (C3, C4), the methine carbon (C5), and the terminal methyl carbons would appear in the upfield region (δ 20-50 ppm).
The following tables summarize the predicted NMR data based on related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ, ppm) | Reference Compound(s) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | o-Toluic Acid, Benzoic Acid chemicalbook.commit.edu |
| Aromatic (Ar-H) | 7.0 - 8.2 | o-Toluic Acid chemicalbook.com |
| Benzylic Methine (Ar-CH) | ~3.5 - 4.0 | General expectation |
| Aliphatic Chain (-CH₂-, -CH-) | 1.2 - 2.4 | 5-Methylhexanoic Acid |
| Tolyl Methyl (Ar-CH₃) | ~2.6 | o-Toluic Acid chemicalbook.com |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Reference Compound(s) |
|---|---|---|
| Carbonyl (-COOH) | 175 - 185 | Benzoic Acid, 5-Methylhexanoic Acid docbrown.infolibretexts.org |
| Aromatic (C-COOH, C-Alkyl) | 135 - 145 | o-Toluic Acid chegg.com |
| Aromatic (CH) | 125 - 135 | o-Toluic Acid chegg.com |
| Benzylic Methine (Ar-CH) | ~45 - 55 | General expectation |
| Aliphatic Chain (-CH₂-, -CH-) | 22 - 40 | 5-Methylhexanoic Acid |
| Tolyl Methyl (Ar-CH₃) | ~21 | o-Toluic Acid chegg.com |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. spectroscopyonline.com Due to hydrogen bonding, carboxylic acids typically exist as dimers in the solid state or in concentrated solutions, which significantly affects their IR spectra. spectroscopyonline.comorgchemboulder.com
Key characteristic peaks would include:
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. libretexts.orgorgchemboulder.com This broad peak often overlaps with the C-H stretching absorptions.
C-H Stretch: Sharp peaks for aromatic and aliphatic C-H stretching would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively, often superimposed on the broad O-H band. researchgate.net
C=O Stretch: An intense, sharp absorption between 1700 and 1725 cm⁻¹ for the carbonyl group of the hydrogen-bonded dimer. Conjugation with the aromatic ring typically lowers this frequency slightly compared to a saturated aliphatic acid. libretexts.orgspectroscopyonline.com
C-O Stretch & O-H Bend: A medium intensity C-O stretching band is expected between 1210-1320 cm⁻¹. orgchemboulder.com There are also two O-H bending vibrations, one of which appears as a broad band around 920 cm⁻¹. spectroscopyonline.com
Table 3: Predicted IR Absorption Frequencies
| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Reference Compound(s) |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Benzoic Acid, Butanoic Acid libretexts.orgspectroscopyonline.com |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | o-Toluic Acid researchgate.net |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong, Sharp | 5-Methylhexanoic Acid nih.gov |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | o-Toluic Acid, Benzoic Acid spectroscopyonline.comspectrabase.com |
| C-O Stretch | 1210 - 1320 | Medium | Benzoic Acid spectroscopyonline.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy can provide information about the presence and conjugation of the tolyl group. The aromatic ring contains π electrons that can be excited by UV radiation, leading to characteristic absorption bands.
Table 1: Expected UV-Vis Spectroscopic Data for Aromatic Compounds
| Functional Group | Typical λmax (nm) | Transition Type |
|---|---|---|
| Aromatic Ring | ~200-280 | π → π |
| Carbonyl (C=O) | ~270-300 | n → π |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound has a molecular weight of 220.31 g/mol and the molecular formula C14H20O2. vulcanchem.com
In mass spectrometry, a molecule is ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the fragments provides a "fingerprint" of the molecule's structure. For carboxylic acids, common fragmentation patterns include the loss of a hydroxyl group (-OH, mass loss of 17) or a carboxyl group (-COOH, mass loss of 45). libretexts.org
Electron ionization (EI) is a "hard" ionization technique that leads to significant fragmentation, which is useful for structural identification through library database searches. jeol.com In contrast, "soft" ionization methods like field ionization (FI) tend to produce a more prominent molecular ion peak with less fragmentation, which is ideal for confirming the molecular weight. jeol.com
For related compounds like 5-methylhexanoic acid, GC-MS analysis has identified key fragments. nih.gov The fragmentation of alkanoic acids is influenced by the carbon chain length and can involve the loss of H2O and CO. nih.gov The analysis of fragmentation patterns is crucial for distinguishing between isomers. nih.govyoutube.com
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H20O2 | vulcanchem.com |
| Molecular Weight | 220.31 g/mol | vulcanchem.com |
| Common Fragmentation Losses for Carboxylic Acids | -OH (17 amu), -COOH (45 amu) | libretexts.org |
Advanced Analytical Techniques for Elucidating Structure and Interactions
Beyond standard spectroscopic and spectrometric methods, advanced analytical techniques are employed to gain deeper insights into the three-dimensional structure and intermolecular interactions of compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed carbon-hydrogen framework of a molecule. While specific NMR data for the target compound is not detailed in the provided results, the synthesis and characterization of related complex molecules like (1S,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide have been monitored and confirmed using NMR. mdpi.com For the ligand 4-[(2-Amino-4-phenylazo)-methyl]-cyclo hexane (B92381) carboxylic acid, 1H-NMR in DMSO-d6 was used to identify the chemical shifts of various protons, including those on the aromatic ring and cyclohexane (B81311) moiety. researchgate.net
Isotope labeling, such as the use of deuterium (B1214612) in 5-Methyl-2-(2-tolyl)hexanoic Acid-d4, is another advanced technique. clearsynth.com This allows for more detailed mechanistic studies and can aid in the interpretation of mass spectrometry and NMR data by distinguishing specific atoms within the molecule.
Integrated analytical approaches that combine data from multiple techniques, such as GC-MS with different ionization methods (EI and FI), provide a more complete and accurate identification of compounds, especially in complex mixtures. jeol.com This is particularly valuable for distinguishing between isomers and confirming the presence of specific functional groups. nih.gov
Future Directions and Research Gaps
Underexplored Biological Activities and Therapeutic Applications
Currently, there is a significant void in the scientific literature regarding the biological effects of 5-Methyl-2-(ortho-tolyl)-hexanoic acid. The structural motifs present in the molecule, namely a carboxylic acid group and a substituted aromatic ring, are common in a wide array of biologically active compounds. This suggests that a broad-based screening approach could yield valuable insights into its potential therapeutic applications.
Future research should prioritize screening this compound against a diverse panel of biological targets. This could include, but is not limited to:
Enzyme Inhibition Assays: Testing for inhibitory activity against key enzyme classes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, and various proteases could reveal anti-inflammatory or other therapeutic potentials.
Receptor Binding Assays: Evaluating the compound's ability to bind to various G-protein coupled receptors (GPCRs) or nuclear receptors could uncover novel signaling pathway modulators.
Antimicrobial and Antiviral Assays: Screening against a range of pathogenic bacteria, fungi, and viruses is a fundamental step in exploring its potential as an anti-infective agent.
Anticancer Screening: Assessing its cytotoxicity against various cancer cell lines could identify potential as an oncological therapeutic.
The discovery of any significant "hit" in these initial screens would pave the way for more focused investigations and the potential development of this compound as a lead for novel therapeutics.
Optimization of Synthetic Routes for Scalability and Sustainability
While this compound is commercially available for research purposes, the existing synthetic methodologies may not be optimized for large-scale production in a cost-effective and environmentally friendly manner. sigmaaldrich.com Future research in synthetic chemistry should focus on developing and refining the manufacturing process.
Key objectives for synthetic optimization would include:
Reducing the Number of Synthetic Steps: Designing more convergent and efficient synthetic strategies to streamline the production process.
Utilizing Greener Chemistry Principles: Incorporating the use of less hazardous solvents, reducing waste generation, and employing catalytic methods over stoichiometric reagents.
Sourcing Cost-Effective Starting Materials: Investigating alternative and more economical sources for the initial chemical building blocks.
Achieving these goals is crucial for ensuring that if a valuable biological activity is discovered, the compound can be produced in sufficient quantities for further preclinical and potentially clinical development.
Development of Novel Derivatives with Enhanced Potency or Specificity
Should initial biological screenings of this compound reveal a promising activity, the next logical step would be the rational design and synthesis of a library of derivatives. This medicinal chemistry approach, known as structure-activity relationship (SAR) studies, aims to identify analogs with improved properties.
Systematic modifications to the parent structure could include:
Modification of the Carboxylic Acid: Esterification or amidation of the carboxyl group could enhance cell permeability and alter the pharmacokinetic profile.
Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) at different positions on the tolyl ring could significantly impact binding affinity and specificity.
Alterations to the Hexanoic Acid Chain: Varying the length of the alkyl chain or introducing branching could probe the steric and hydrophobic requirements of the binding pocket of a biological target.
The following interactive table illustrates a hypothetical set of derivatives that could be synthesized to explore the SAR of this compound. The "Hypothetical Activity" is a placeholder to demonstrate the type of data that would be generated from such studies.
| Derivative Name | Modification Site | Modification Type | Hypothetical Activity (IC₅₀ in µM) |
| Methyl 5-methyl-2-(o-tolyl)hexanoate | Carboxylic Acid | Esterification | 15.2 |
| 5-Methyl-2-(o-tolyl)hexanamide | Carboxylic Acid | Amidation | 25.8 |
| 2-(4-Chloro-2-methylphenyl)-5-methylhexanoic acid | Aromatic Ring | Halogenation (para) | 5.1 |
| 2-(4-Methoxy-2-methylphenyl)-5-methylhexanoic acid | Aromatic Ring | Methoxy lation (para) | 8.9 |
| 5-Methyl-2-(o-tolyl)pentanoic acid | Alkyl Chain | Chain Shortening | 32.4 |
Comprehensive Mechanistic Elucidation of Biological Effects
The discovery of a confirmed biological activity for this compound or one of its potent derivatives would necessitate a deep dive into its mechanism of action. Understanding how a compound exerts its effects at a molecular level is fundamental for its development as a therapeutic agent.
A multi-pronged approach would be required for mechanistic elucidation, potentially involving:
Target Identification and Validation: If the initial screening did not identify a specific target, techniques such as affinity chromatography, proteomics, or genetic screens could be employed to pinpoint the molecular target.
Biochemical and Biophysical Assays: Once a target is identified, detailed kinetic studies and binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) would be needed to characterize the interaction between the compound and its target.
Cellular and Molecular Biology Studies: Investigating the downstream effects of the compound on cellular signaling pathways, gene expression, and protein function would provide a comprehensive picture of its biological impact.
Clinical Translation Potential
The journey from a laboratory curiosity to a clinically approved therapeutic is long and arduous. For this compound, any discussion of clinical translation is, at present, entirely speculative and contingent on the successful outcome of the foundational research outlined above.
Should a significant and validated biological activity be discovered, and a lead derivative with promising potency and selectivity be developed, the pathway toward clinical translation would involve:
Preclinical Pharmacokinetic and Toxicological Studies: A thorough evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile in animal models.
In Vivo Efficacy Studies: Demonstrating the therapeutic effect of the compound in relevant animal models of the disease of interest.
Investigational New Drug (IND) Application: Submission of all preclinical data to regulatory authorities to gain approval for initiating clinical trials in humans.
Given the current state of knowledge, 5-Methyl-2-(o-tolyl)-hexanoic acid is at the very beginning of the drug discovery pipeline. Its future as a potential therapeutic hinges on dedicated and systematic research to first uncover and then characterize its latent biological potential.
Q & A
Q. Key Considerations :
- Introduce the ortho-tolyl group via Friedel-Crafts alkylation or Suzuki coupling, leveraging boronic acid intermediates (e.g., 5-chloro-2-methylphenylboronic acid) .
- Purify intermediates via column chromatography or recrystallization to minimize side products.
How can researchers characterize this compound using spectroscopic and chromatographic methods?
Basic Research Question
- Mass Spectrometry (MS) : Use high-resolution instruments like Orbitrap Fusion Lumos with ESI/NSI ionization to confirm molecular weight (expected ~246 g/mol for C₁₄H₁₈O₂) and fragmentation patterns .
- NMR : Assign peaks for methyl (δ 1.0–1.5 ppm), ortho-tolyl aromatic protons (δ 6.5–7.5 ppm), and carboxylic acid (δ 10–12 ppm). Compare with hexanoic acid reference data .
- GC-MSD : Quantify volatile derivatives (e.g., methyl esters) using GC-MS with DB-5 columns, as applied in hexanoic acid analysis in spirits .
Advanced Research Question
- Engineered Acetogens : Modify Clostridium sp. JS66 to overexpress thiolase for chain elongation, enabling C6 compound synthesis from syngas/CO₂ . Use mixotrophic fermentation (glucose + syngas) to boost yields.
- Substrate Optimization : Replace glucose with mannitol to redirect carbon flux toward alcohol derivatives (e.g., hexanol), applicable for esterified forms of the target compound .
Q. Challenges :
- Balance ATP yield and redox balance during CO₂ fixation.
- Scale-up requires gas-liquid mass transfer optimization in bioreactors.
How can researchers resolve contradictions in catalytic efficiency data for hexanoic acid synthesis?
Advanced Research Question
Conflicting catalytic data (e.g., phosphotungstic acid vs. microbial pathways) arise from substrate specificity and reaction conditions:
Q. Methodological Approach :
- Compare turnover frequency (TOF) and space-time yield (STY) across systems.
- Use DOE (Design of Experiments) to identify rate-limiting steps (e.g., acyl-CoA transferase activity in Clostridium) .
What methodologies assess the bioactivity of this compound in plant-pathogen systems?
Advanced Research Question
- Metabolomic Profiling : Apply LC-MS/MS to track ²⁶⁷ metabolites induced by hexanoic acid in Alternaria-infected citrus, focusing on JA pathway markers (e.g., 12-oxo-phytodienoic acid) .
- Isotope Labeling : Use ¹³C-labeled analogs to study translocation (e.g., root-to-leaf mobility) and metabolic incorporation .
Q. Experimental Design :
- Pre-treat plants with 1–5 mM compound, then challenge with pathogens.
- Quantify volatile organic compounds (VOCs) via GC-MS to link bioactivity to terpenoid/linoleic acid pathways .
How do structural modifications (e.g., ortho-tolyl group) influence extraction and purification of hexanoic acid derivatives?
Advanced Research Question
- Solubility : The hydrophobic ortho-tolyl group reduces aqueous solubility. Use fatty acid-based extraction (e.g., heptanoic acid) to enhance recovery from aqueous phases via hydrogen bonding .
- Chromatography : Optimize reverse-phase HPLC with C18 columns and acetonitrile/water gradients (pH 2.5 with TFA) to resolve stereoisomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
